molecular formula C5H12ClN5 B1430463 methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride CAS No. 1461708-87-1

methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride

Cat. No. B1430463
CAS RN: 1461708-87-1
M. Wt: 177.63 g/mol
InChI Key: LLGWWKMYUZRDRI-UHFFFAOYSA-N
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Description

Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a derivative of tetrazole, a heterocyclic organic compound that is widely used in medicinal chemistry. The unique chemical properties of MTA make it a valuable tool for researchers studying various biochemical and physiological processes.

Scientific Research Applications

Drug Design and Pharmacology

Tetrazole derivatives, like the one you’ve mentioned, are often explored in drug design due to their mimicry of carboxylic acid function, which is crucial in biological systems. They can interact with enzymes and receptors through size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions .

Eco-Friendly Synthesis

The synthesis of tetrazole derivatives can be approached through eco-friendly methods. These include using water as a solvent and moderate conditions that are non-toxic, easy to extract, set up, low cost, and yield good to excellent results .

Antitumor Activity

Compounds with triazole modifications have shown promising antitumor activity towards various cancer cell lines. While this is slightly different from tetrazoles, the structural similarity suggests that methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride could potentially be modified for similar applications .

Catalysis

Tetrazoles are used in catalysis to facilitate chemical reactions. For example, L-proline-catalyzed synthesis of triazoles via an enamine mediated [3 + 2]-cycloaddition reaction is one such application that could potentially be adapted for tetrazole derivatives .

Anti-Tubercular Agents

Imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Given the structural similarities between imidazoles and tetrazoles, there’s potential for the compound to be explored in this field as well .

Mechanism of Action

    Target of Action

    Tetrazoles are known to interact with various biological targets due to their high nitrogen content and ability to form complexes with metals . .

    Mode of Action

    The mode of action of tetrazoles generally involves interactions with acidic materials and strong oxidizers, leading to various chemical reactions

properties

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c1-4(3-6-2)5-7-9-10-8-5;/h4,6H,3H2,1-2H3,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGWWKMYUZRDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=NNN=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Reactant of Route 2
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Reactant of Route 3
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Reactant of Route 4
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Reactant of Route 5
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Reactant of Route 6
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.